4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol
Description
Properties
IUPAC Name |
4-(2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c18-14-6-12(11-3-1-2-4-13(11)16-14)15(19)17-7-10-5-9(17)8-20-10/h1-4,6,9-10H,5,7-8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQBJLKIIXHWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)C3=CC(=O)NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to introduce the quinoline moiety.
Chemical Reactions Analysis
4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the quinoline ring, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the bicyclic structure can interact with enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Bicyclo Ring Size and Rigidity
- Bicyclo[2.2.1] vs. [2.2.2] Systems: The [2.2.1] system (7-membered ring) in the target compound imposes greater conformational rigidity compared to the [2.2.2] octane derivatives (8-membered ring). This rigidity may enhance binding to bacterial gyrase or topoisomerase IV, as seen in related fluoroquinolones . In contrast, the [2.2.2] system in dihydroquinidine derivatives facilitates interaction with ion channels due to increased flexibility .
- Sulfur vs. Oxygen/Nitrogen : The 2-thia substitution in bicyclo[2.2.1] systems (e.g., and ) enhances lipophilicity and may improve membrane penetration compared to oxygen-containing analogs like carbapenem intermediates .
Substituent Effects
- Quinoline vs. The indazole derivative BK66224 lacks the hydroxyl group, which may reduce polarity and bioavailability .
- Fluoroquinolone Modifications: The fluoroquinolone analog in includes a cyclopropyl group and fluorine atom, which are known to enhance DNA gyrase inhibition and broaden Gram-positive coverage .
Biological Activity
The compound 4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinolin-2-ol is a member of the bicyclic heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a bicyclic system with a sulfur atom and a nitrogen atom, contributing to its unique chemical properties. The molecular formula is , and it has a molecular weight of 284.36 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the quinoline moiety is significant as quinolines are known for their diverse pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that quinoline derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting cell cycle progression.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various quinoline derivatives, including those similar to this compound, against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, suggesting potential as a therapeutic agent in treating bacterial infections.
-
Anticancer Activity :
- In vitro studies have shown that compounds with similar bicyclic structures can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The mechanism involves the induction of reactive oxygen species (ROS) leading to oxidative stress and subsequent apoptosis in cancer cells.
-
Neuroprotective Effects :
- Preliminary research suggests that derivatives of this compound may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells, which could be beneficial in conditions like Alzheimer's disease.
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- ¹H/¹³C NMR : Identifies proton environments (e.g., quinolin-2-ol aromatic protons at δ 6.8–8.5 ppm) and confirms bicyclic sulfur/nitrogen positions via coupling patterns .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 331.12) and detects impurities like unreacted intermediates .
- X-ray Crystallography : Resolves stereochemical uncertainties in the bicyclic system .
What strategies optimize yield in multi-step syntheses of this compound?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves cyclization efficiency .
- Continuous Flow Reactors : Minimizes side reactions during exothermic steps (e.g., acylation) .
- Protection/Deprotection : Use of tert-butyl carbamates to prevent undesired nucleophilic attacks during functionalization .
How does the sulfur atom in the bicyclic framework influence pharmacological activity?
Advanced
The thia group enhances:
- Receptor Binding : Sulfur’s polarizability strengthens interactions with nicotinic acetylcholine receptors (nAChRs) via van der Waals forces .
- Metabolic Stability : Resistance to cytochrome P450 oxidation compared to oxygen analogs .
- Selectivity : Derivatives show 10-fold higher affinity for α4β2 nAChR subtypes vs. α7 in radioligand assays .
What computational methods predict the drug-likeness and toxicity of this compound?
Q. Advanced
- SwissADME : Estimates logP (~2.1) and bioavailability (85% probability) based on topological polar surface area (TPSA ≈ 75 Ų) .
- Molecular Dynamics (MD) : Simulates binding stability to β-amyloid proteins (RMSD < 2.0 Å over 100 ns) for Alzheimer’s research .
- Toxicity Prediction : ProTox-II identifies potential hepatotoxicity (Probability = 0.72) due to quinoline metabolism .
How do stereochemical variations impact biological activity in analogs?
Q. Advanced
- (1S,4S) vs. (1R,4R) Isomers : The (1S,4S) configuration shows 5x higher inhibition of bacterial gyrase (IC50 = 0.8 µM) due to optimal hydrogen bonding with Ser84 .
- Enantiomeric Separation : Chiral HPLC (Chiralpak IA column) achieves baseline resolution (Rs > 1.5) for pharmacokinetic studies .
What contradictory data exist regarding its mechanism of action in neuropharmacology?
Q. Advanced
- nAChR Activation vs. Inhibition : Some studies report agonist activity (EC50 = 1.2 µM at α4β2) , while others note antagonism (IC50 = 3.5 µM) due to substituent-dependent effects .
- β-Amyloid Modulation : Conflicting in vitro results show both inhibition (87% at 10 µM) and promotion (15% increase at 20 µM) of fibril formation, possibly due to pH-dependent conformational changes .
How can researchers address discrepancies in reported enzyme inhibition data?
Q. Advanced
- Assay Standardization : Use uniform buffer conditions (pH 7.4, 25°C) and substrate concentrations (e.g., 1 mM ATP for kinase assays) .
- Control for Redox Interference : Add antioxidants (e.g., 1 mM DTT) to prevent thia group oxidation during prolonged assays .
- Orthogonal Validation : Confirm IC50 values via SPR (surface plasmon resonance) and enzymatic activity assays .
What novel derivatives show promise in overcoming pharmacokinetic limitations?
Q. Advanced
- PEGylated Derivatives : Increase solubility (e.g., from 0.1 mg/mL to 5.2 mg/mL) while retaining affinity (Ki = 12 nM for nAChR) .
- Pro-drugs : Esterification of the hydroxyl group improves BBB penetration (brain/plasma ratio = 0.8 vs. 0.1 for parent compound) .
How should researchers design experiments to validate in silico predictions of receptor binding?
Q. Advanced
- Docking Studies : Use Glide (Schrödinger) with induced-fit models to account for receptor flexibility .
- Mutagenesis : Replace key residues (e.g., Tyr216 in nAChR) to confirm computational binding poses .
- SPR Analysis : Measure binding kinetics (ka/kd) at multiple temperatures to assess entropy-driven interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
